molecular formula C15H11NO B8156001 4-Ethynyl-N-phenylbenzamide

4-Ethynyl-N-phenylbenzamide

Cat. No.: B8156001
M. Wt: 221.25 g/mol
InChI Key: MUNMUBHMWDGDBU-UHFFFAOYSA-N
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Description

4-Ethynyl-N-phenylbenzamide (C₁₅H₁₁NO, molecular weight 221.26 g/mol) is a benzamide derivative characterized by an ethynyl (–C≡CH) substituent at the para position of the benzoyl ring and an N-phenyl group. High synthesis yields (up to 97.3%) are reported for closely related derivatives, suggesting efficient synthetic routes .

Properties

IUPAC Name

4-ethynyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-2-12-8-10-13(11-9-12)15(17)16-14-6-4-3-5-7-14/h1,3-11H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNMUBHMWDGDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-N-phenylbenzamide typically involves the coupling of an ethynyl group with N-phenylbenzamide. One common method is the Sonogashira coupling reaction, which involves the reaction of N-phenylbenzamide with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alkenes or alkanes.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of ethyl or vinyl derivatives.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

4-Ethynyl-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The ethynyl group can participate in π-π interactions with aromatic residues in the target protein, enhancing its binding affinity. Additionally, the compound may interfere with cellular signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Steric Impact : The linear ethynyl group minimizes steric hindrance compared to bulkier substituents like phenylbutyl .

Conformational and Pharmacological Insights

Key Observations :

  • Anticonvulsant Activity: Active N-phenylbenzamide anticonvulsants adopt a conformation where substituents (e.g., o-methyl) position the phenyl ring at 90°–120° to the amide plane, facilitating hydrogen bonding.
  • Hydrogen Bonding : Methoxy and chloro substituents promote intermolecular interactions in crystal structures, whereas ethynyl groups prioritize conjugation over hydrogen bonding .

Key Observations :

  • Hydrazine hydrate in ethanol is a common route for benzamide derivatives, achieving high yields for 4-ethynyl analogs .
  • Carbodiimide-mediated coupling (e.g., EDC/HOBt) is preferred for complex substituents like thiazolidinedione .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethynyl-N-phenylbenzamide
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